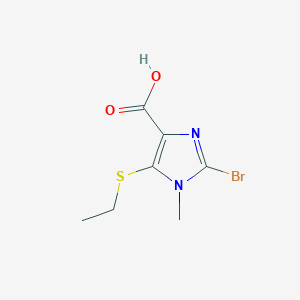
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is a heterocyclic organic compound that contains bromine, sulfur, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid typically involves the bromination of a precursor imidazole compound followed by the introduction of the ethylsulfanyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The ethylsulfanyl group can be introduced using ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen derivative of the imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylimidazole-4-carboxylic acid: Lacks the ethylsulfanyl group, which may affect its reactivity and applications.
5-(Ethylsulfanyl)-1-methylimidazole-4-carboxylic acid:
Uniqueness
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is unique due to the presence of both bromine and ethylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C7H9BrN2O2S |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
2-bromo-5-ethylsulfanyl-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O2S/c1-3-13-5-4(6(11)12)9-7(8)10(5)2/h3H2,1-2H3,(H,11,12) |
Clave InChI |
MAMZAJUIMHLKFT-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(N=C(N1C)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


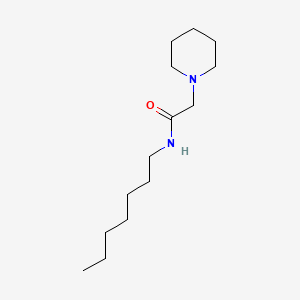

![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
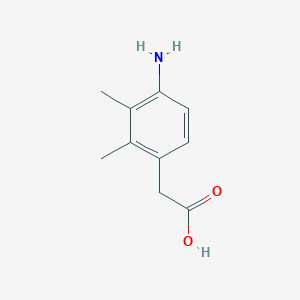
![2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide](/img/structure/B14084607.png)

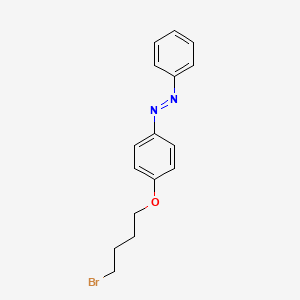


![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
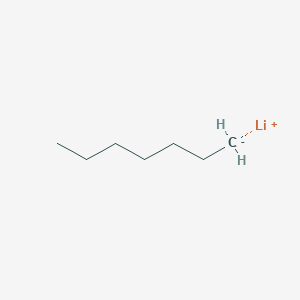
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)

